3-(2-Chlorophenyl)-3-fluoropyrrolidine
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Overview
Description
3-(2-Chlorophenyl)-3-fluoropyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The presence of both a chlorine and a fluorine atom in the phenyl ring of this compound makes it particularly interesting for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-fluoropyrrolidine typically involves the reaction of 2-chlorobenzylamine with a fluorinating agent in the presence of a base. One common method is the nucleophilic substitution reaction where 2-chlorobenzylamine reacts with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-3-fluoropyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-3-fluoropyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with voltage-gated sodium channels, leading to changes in neuronal excitability. This interaction can result in anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-3-fluoropyrrolidine: Similar structure but with the chlorine atom in the meta position.
3-(2-Chlorophenyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a fluorine atom.
3-(2-Chlorophenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-(2-Chlorophenyl)-3-fluoropyrrolidine is unique due to the presence of both chlorine and fluorine atoms in the ortho position of the phenyl ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(2-Chlorophenyl)-3-fluoropyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives characterized by a five-membered ring containing nitrogen, with a chlorophenyl group and a fluorine atom as substituents. Its molecular formula can be represented as C10H10ClF1N. The presence of halogen substituents enhances its reactivity, potentially influencing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Imine : Reaction of 2-chlorobenzaldehyde with an appropriate amine to form an intermediate imine.
- Reduction : The imine is reduced to yield the desired pyrrolidine structure.
- Fluorination : Subsequent fluorination is performed using reagents like Selectfluor under controlled conditions to achieve selective substitution.
This multi-step process allows for the customization of the compound's properties, which can be critical for enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been studied for its potential as an inhibitor of complement factor D , an enzyme implicated in various diseases characterized by excessive complement activation, such as age-related macular degeneration and certain autoimmune disorders.
Pharmacological Profile
- Inhibition Studies : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on complement factor D. This inhibition can lead to a reduction in inflammatory responses and may provide therapeutic benefits in conditions where the complement system is dysregulated.
- Toxicity and Safety : Preliminary studies have shown that the compound exhibits a favorable safety profile in vitro, although further studies are required to assess its toxicity in vivo.
Case Studies
Several studies have highlighted the compound's potential applications:
- Complement Inhibition : A study demonstrated that derivatives of this compound effectively inhibited complement factor D activity in vitro, suggesting potential use in treating complement-mediated diseases.
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications in the structure could enhance bioavailability and reduce clearance rates, making it more effective as a therapeutic agent.
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H10ClF1N |
Mechanism of Action | Complement factor D inhibition |
Therapeutic Applications | Autoimmune diseases, inflammatory conditions |
Safety Profile | Favorable in vitro; further studies needed |
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-3-fluoropyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10/h1-4,13H,5-7H2 |
InChI Key |
PWDPUMPNNZTKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2Cl)F |
Origin of Product |
United States |
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